3,3'-亚氨基双酚

描述

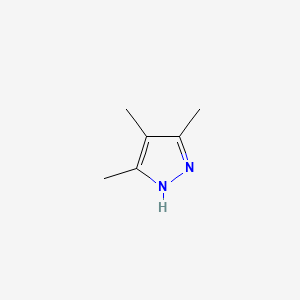

3,3'-Iminobisphenol is a compound that exhibits interesting structural properties due to its ability to exist in different tautomeric forms. Tautomerism is a phenomenon where compounds with the same molecular formula can exist in multiple structural forms that are interconvertible, often involving the relocation of a hydrogen atom and a switch between single and double bonds. The structure of a related compound, 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, has been studied using NMR and X-ray techniques, revealing that it prefers the phenol form in solution but shifts to a quinone-like structure in the solid state .

Synthesis Analysis

The synthesis of compounds similar to 3,3'-Iminobisphenol involves the formation of an imine bond, which is a double bond between a nitrogen and a carbon atom. This is typically achieved by the reaction of an amine with a carbonyl compound. Although the specific synthesis of 3,3'-Iminobisphenol is not detailed in the provided papers, the structural analysis suggests that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of 3,3'-Iminobisphenol-related compounds has been analyzed, showing that these molecules can adopt different tautomeric forms. For instance, the compound 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol exists in the enol–imine tautomeric form and has a nearly planar structure, which is stabilized by an intramolecular O—H⋯N hydrogen bond . The planarity and the presence of this hydrogen bond are significant as they can influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of 3,3'-Iminobisphenol and its derivatives can be influenced by the tautomeric form they adopt. The presence of the imine bond and the phenolic OH group can make these compounds participants in various chemical reactions, such as hydrogen bonding interactions. For example, in the crystal structure of the related compound mentioned earlier, intermolecular C—H⋯O hydrogen bonds form sheets, and these sheets are interconnected by weak C—H⋯π interactions . These interactions are crucial for understanding the compound's behavior in different environments and can affect its solubility, crystallinity, and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3'-Iminobisphenol derivatives are closely related to their molecular structure. The planar conformation and the intramolecular hydrogen bond observed in the related compound suggest that 3,3'-Iminobisphenol could also exhibit similar properties, such as a tendency to form stable crystals and specific solubility characteristics. The dihedral angle between the rings and the planarity of the molecule can also affect its optical properties, which might be relevant for materials science applications .

科学研究应用

合成和结构分析

亚胺,包括与 3,3'-亚氨基双酚相关的结构,因其在化学领域广泛的应用而受到研究,尤其是在医药领域。使用亚胺化学合成的化合物显示出作为类药物候选物的潜力,展示了亚胺的治疗潜力。这些化合物已使用单晶 X 射线衍射和 DFT 计算等技术进行了结构分析,突出了它们在药物设计和药物应用中的潜力 (Tatlidil 等人,2022).

溶剂变色性和探测溶剂混合物

亚氨基双酚和相关化合物表现出溶剂变色性,会根据溶剂极性改变颜色。此特性被用于溶剂变色开关和探针中,用于研究溶剂混合物,提供对溶剂-溶剂和溶质-溶剂相互作用的见解。此类研究有助于理解混合溶剂中的分子相互作用,对材料科学和分析化学有影响 (Nandi 等人,2012).

抗肿瘤和抗增殖活性

对多环亚氨基醌类化合物(与 3,3'-亚氨基双酚的核心结构密切相关)的研究显示,对各种癌细胞系具有显着的抗增殖活性。这些化合物类似于放线菌素的核,通过靶向 DNA 和抑制细胞增殖作为潜在的抗癌剂。此类发现突出了基于亚胺的化合物在开发用于癌症治疗的新型治疗剂中的作用 (Bolognese 等人,2002).

燃料电池膜开发

研究探索了合成掺入亚氨基的用于燃料电池膜的新型聚合物的可能性。这些氢键交联聚合物与传统材料相比,表现出更好的抗溶胀性和更高的质子传导率。亚氨基团并入聚合物主链突出了此类化合物在增强燃料电池膜性能和耐久性方面的潜力 (Chang 等人,2015).

作用机制

Target of Action

It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.

Mode of Action

Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may interfere with the metabolic processes mediated by these enzymes .

Biochemical Pathways

Given its inhibitory effect on cyp1a2 and cyp2c9, it can be inferred that it may impact the metabolic pathways involving these enzymes .

Pharmacokinetics

3,3’-Azanediyldiphenol exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 1.55 (iLOGP), 2.75 (XLOGP3), 2.84 (WLOGP), 2.07 (MLOGP), and 1.74 (SILICOS-IT), with a consensus Log Po/w of 2.19 . These properties suggest that it has good bioavailability.

Result of Action

Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may alter the metabolism of substances processed by these enzymes, potentially leading to changes in cellular function .

Action Environment

The action of 3,3’-Azanediyldiphenol can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It has a water solubility of 0.106 mg/ml (ESOL), 0.0626 mg/ml (Ali), and 0.0304 mg/ml (SILICOS-IT) . Furthermore, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

属性

IUPAC Name |

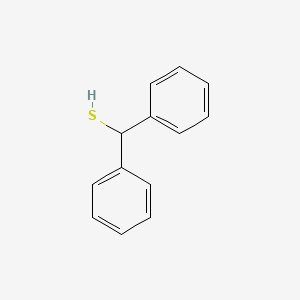

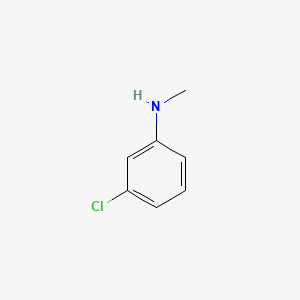

3-(3-hydroxyanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-5-1-3-9(7-11)13-10-4-2-6-12(15)8-10/h1-8,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQGOXTYKZBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215786 | |

| Record name | 3,3'-Iminobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Iminobisphenol | |

CAS RN |

65461-91-8 | |

| Record name | 3,3′-Dihydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65461-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Iminobisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065461918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Iminobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-iminobisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: While the full abstract isn't available, the title itself provides key insights. The paper centers on utilizing residues from m-Aminophenol distillation to synthesize derivatives of 3,3′-Dihydroxydiphenylamine. [] This suggests the research focuses on practical synthetic methods and potential applications of these derivatives, which are structurally related to 3,3'-Iminobisphenol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。